molecular formula C19H22N6O3S B2530536 5-oxo-N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1048679-10-2

5-oxo-N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2530536
CAS No.: 1048679-10-2
M. Wt: 414.48
InChI Key: HKBIGWKKWJYDOI-UHFFFAOYSA-N
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Description

5-oxo-N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has been explored for their anti-inflammatory and analgesic activities. These compounds exhibit significant COX-2 inhibitory activity, suggesting potential for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

  • Antimicrobial and Antifungal Activities : Microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties has been reported, with some compounds showing good to moderate antimicrobial activity against tested microorganisms and activities against urease and lipase enzymes (Başoğlu et al., 2013).

  • Mycobacterium tuberculosis Inhibitors : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among these, certain compounds demonstrated promising activity against both Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase supercoiling assay, highlighting potential for tuberculosis treatment (Jeankumar et al., 2013).

  • Antipsychotic Agents Potential : Piperazinylalkyl heterocycles have been explored for their potential as antipsychotic agents, with a focus on compounds exhibiting affinity for both D2 and 5-HT1A receptors, suggesting a profile that may lack the propensity for causing extrapyramidal side effects and tardive dyskinesias (Scott et al., 1995).

Properties

IUPAC Name

5-oxo-N-[4-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c26-16-5-4-14(22-16)18(28)23-19-21-13(12-29-19)11-17(27)25-9-7-24(8-10-25)15-3-1-2-6-20-15/h1-3,6,12,14H,4-5,7-11H2,(H,22,26)(H,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBIGWKKWJYDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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